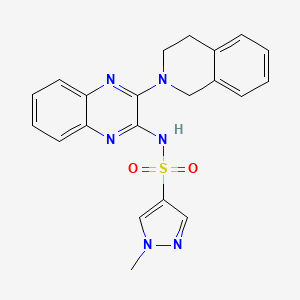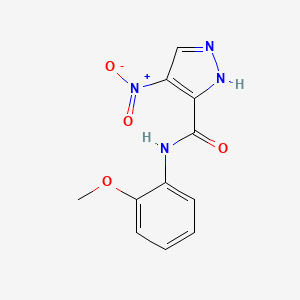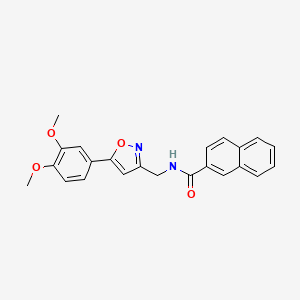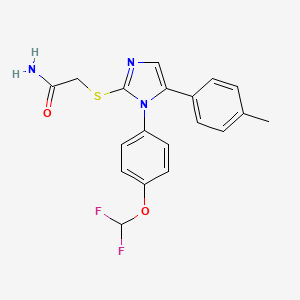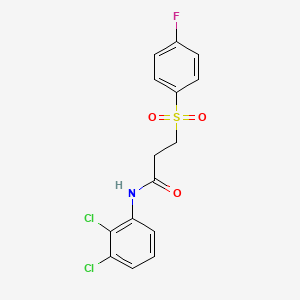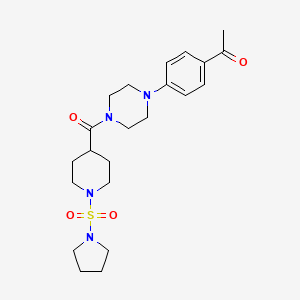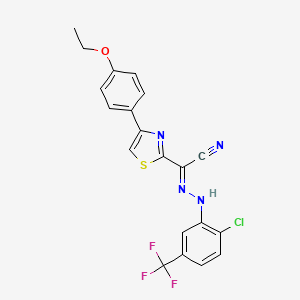
(E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C20H14ClF3N4OS and its molecular weight is 450.86. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Research on related thiazole and thiadiazole derivatives has demonstrated significant anticancer properties. For instance, novel pharmacophores containing the thiazole moiety have been synthesized and evaluated as potent anticancer agents. Compounds such as 4-methyl-2-phenylthiazole-5-carbohydrazide and its derivatives have shown promising in vitro anticancer activity against Hepatocellular carcinoma cell lines, with specific compounds exhibiting low IC50 values, suggesting a strong potential for further development in cancer therapy (Gomha et al., 2017).
Cytotoxicity Studies
Another study focused on the synthesis of new heterocycles, including thiazole derivatives, highlighting their cytotoxic activities. Certain compounds were identified as potentially cytotoxic, indicating the relevance of thiazole-based compounds in developing new chemotherapeutic agents (Hegazi et al., 2010).
Antimicrobial Activities
Thiazole compounds incorporating ether structures have been synthesized and tested for their antibacterial activities. These studies suggest that specific thiazole derivatives exhibit fungicidal activities against certain strains, pointing towards their potential in addressing bacterial infections (Qiu Li-ga, 2015).
Novel Synthesis Methods
Research into the synthesis of thiazole derivatives has also been explored, offering new methods for creating compounds with potential scientific applications. Techniques involving ultrasound-promoted synthesis have been demonstrated to produce thiazole derivatives efficiently, which could be beneficial in various research and development contexts (Gomha & Khalil, 2012).
properties
IUPAC Name |
(2E)-N-[2-chloro-5-(trifluoromethyl)anilino]-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4OS/c1-2-29-14-6-3-12(4-7-14)18-11-30-19(26-18)17(10-25)28-27-16-9-13(20(22,23)24)5-8-15(16)21/h3-9,11,27H,2H2,1H3/b28-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBKMZVJMIGLAI-OGLMXYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

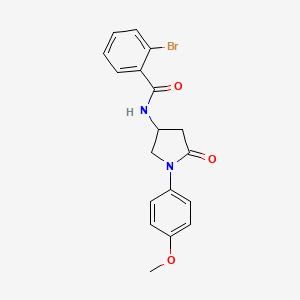
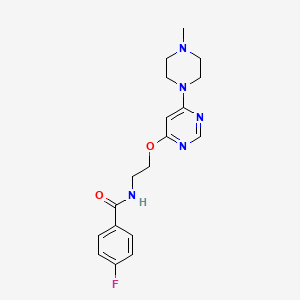
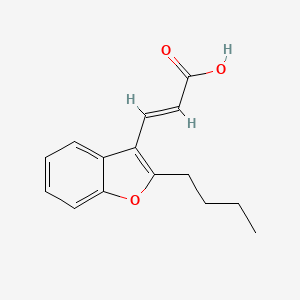
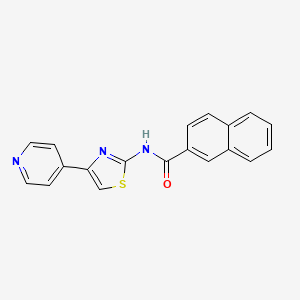
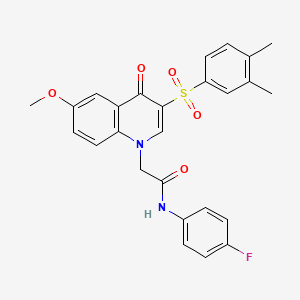
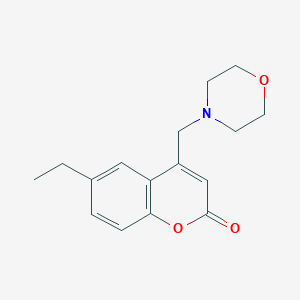
![2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555309.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide](/img/structure/B2555311.png)
